

The Discovery and Development of HC-1310: A Novel URAT1 Inhibitor

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Compound of Interest

Compound Name: HC-1310

Cat. No.: B12367122

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Abstract

HC-1310, also known as Compound 83, is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein involved in the renal reabsorption of uric acid. Developed by Hinova Pharmaceuticals, this novel quinoline derivative emerged from a dedicated research program aimed at identifying new therapeutic agents for hyperuricemia and gout. This technical guide provides a comprehensive overview of the discovery, development, and preclinical profile of **HC-1310**, including its mechanism of action, synthesis, and in vitro and in vivo evaluation.

Introduction: The Role of URAT1 in Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with the majority of filtered urate being reabsorbed in the proximal tubules. The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption. Therefore, inhibiting URAT1 is a well-established therapeutic strategy to increase uric acid excretion and lower serum urate levels.

Discovery of HC-1310

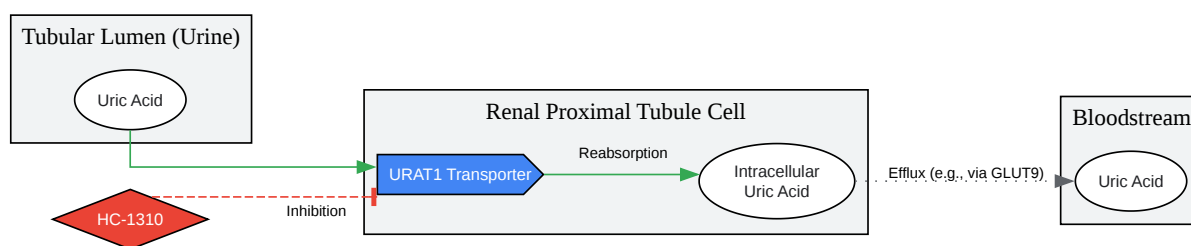
HC-1310 was discovered through a structure-based drug design and lead optimization program focused on identifying novel quinoline-based URAT1 inhibitors. The research, detailed in a patent filed by Hinoa Pharmaceuticals with inventors including Lei Fan, centered on a class of quinoline compounds with potent URAT1 inhibitory activity.

Lead Identification and Optimization

The initial lead compounds were identified through high-throughput screening of a chemical library for their ability to inhibit URAT1-mediated uric acid uptake in vitro. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the quinoline scaffold. This iterative process of chemical synthesis and biological testing led to the identification of **HC-1310** (Compound 83) as a promising development candidate.

Mechanism of Action

HC-1310 exerts its pharmacological effect by selectively binding to the URAT1 transporter located on the apical membrane of renal proximal tubule cells. This binding competitively inhibits the reabsorption of uric acid from the tubular fluid back into the bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.



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Figure 1: Mechanism of URAT1 Inhibition by **HC-1310**.

Preclinical Pharmacology

The preclinical development of **HC-1310** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

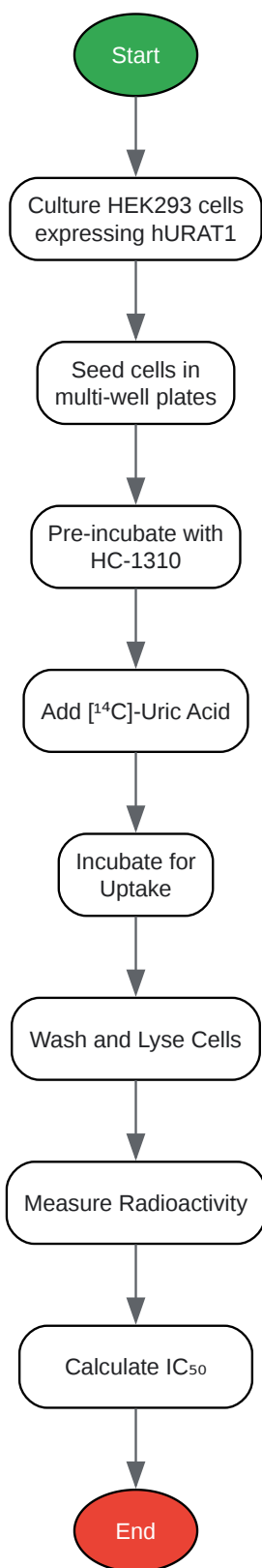
In Vitro Studies

4.1.1. URAT1 Inhibition Assay

The inhibitory activity of **HC-1310** against human URAT1 (hURAT1) was assessed using a cell-based uric acid uptake assay.

Experimental Protocol:

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably expressing hURAT1 were cultured in appropriate media.
- **Compound Incubation:** Cells were pre-incubated with varying concentrations of **HC-1310** for a specified period.
- **Uric Acid Uptake:** Radiolabeled [^{14}C]-uric acid was added to the cells, and uptake was allowed to proceed for a defined time.
- **Measurement:** Cells were washed to remove extracellular uric acid, lysed, and the intracellular radioactivity was quantified using a scintillation counter.
- **Data Analysis:** The half-maximal inhibitory concentration (IC_{50}) was calculated by plotting the percentage of inhibition against the log concentration of **HC-1310**.



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Figure 2: Workflow for In Vitro URAT1 Inhibition Assay.

Quantitative Data:

While the specific IC₅₀ value for **HC-1310** is proprietary to Hinoa Pharmaceuticals, compounds from the same patent series have demonstrated potent URAT1 inhibitory activity.

Compound	Reported IC ₅₀ (nM)	Reference
Representative Quinoline URAT1 Inhibitors	< 100	Patent US 10,450,274 B2

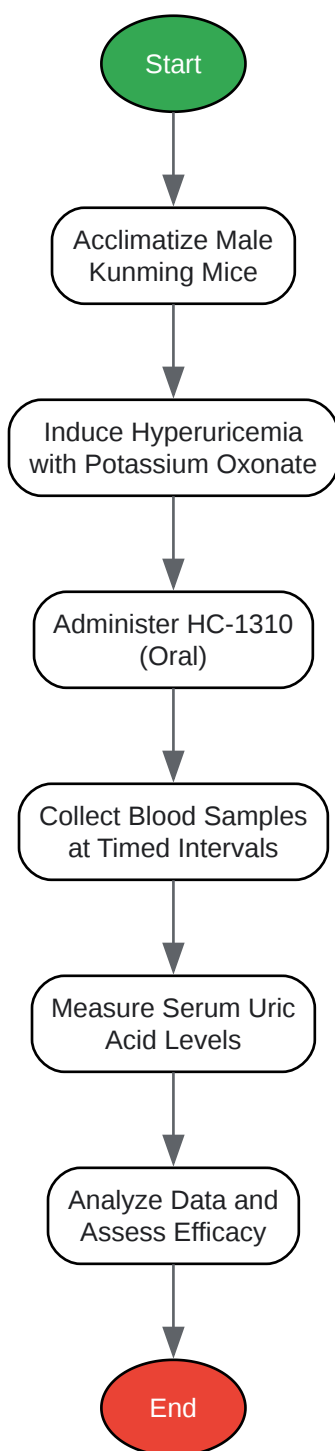
In Vivo Studies

4.2.1. Hyperuricemia Animal Model

The in vivo efficacy of **HC-1310** was evaluated in a potassium oxonate-induced hyperuricemia mouse model. Potassium oxonate is a uricase inhibitor that elevates serum uric acid levels in animals.

Experimental Protocol:

- **Animal Model:** Male Kunming mice were used.
- **Induction of Hyperuricemia:** Mice were administered potassium oxonate to induce hyperuricemia.
- **Drug Administration:** **HC-1310** was administered orally at various doses.
- **Sample Collection:** Blood samples were collected at different time points after drug administration.
- **Biochemical Analysis:** Serum uric acid levels were measured using a commercial assay kit.
- **Data Analysis:** The percentage reduction in serum uric acid levels was calculated and compared to the vehicle control group.



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Figure 3: Workflow for In Vivo Hyperuricemia Model.

Quantitative Data:

Specific in vivo efficacy data for **HC-1310** remains proprietary. However, preclinical studies with similar URAT1 inhibitors have demonstrated significant dose-dependent reductions in serum uric acid levels in this model.

Parameter	Representative URAT1 Inhibitor
Dose Range (mg/kg, p.o.)	1 - 30
Maximal Reduction in Serum Uric Acid (%)	> 50%

Synthesis

The synthesis of **HC-1310** and related quinoline derivatives is described in the patent literature from Hinoa Pharmaceuticals. The general synthetic route involves a multi-step process starting from commercially available materials.

(Detailed synthetic schemes and procedures are proprietary and can be found in the relevant patent documents.)

Conclusion and Future Directions

HC-1310 is a potent and selective URAT1 inhibitor discovered and developed by Hinoa Pharmaceuticals. Preclinical studies have demonstrated its clear mechanism of action and potential as a therapeutic agent for hyperuricemia and gout. Further clinical development will be necessary to establish its safety and efficacy in humans. The development of novel URAT1 inhibitors like **HC-1310** represents a promising advancement in the management of this prevalent metabolic disorder.

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